

Spectroscopic Profile of 3-Fluorocatechol: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorocatechol

Cat. No.: B141901

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Fluorocatechol** (3-fluoro-1,2-benzenediol), a vital intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Summary of Spectroscopic Data

The spectroscopic data for **3-Fluorocatechol** is summarized in the tables below, providing a clear reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for **3-Fluorocatechol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.75	m	Aromatic H
6.72	m	Aromatic H
6.66	m	Aromatic H
5.74	br s	OH
5.54	br s	OH
Solvent: CDCl ₃ , Frequency: 400 MHz ^[1]		

Table 2: Predicted ¹³C NMR Data for **3-Fluorocatechol**

Chemical Shift (δ) ppm	Assignment
146.2 (d, ¹ JCF = 239.0 Hz)	C-F
142.5	C-OH
132.0	C-OH
119.5 (d, ² JCF = 15.0 Hz)	CH
115.8	CH
109.2 (d, ² JCF = 20.0 Hz)	CH
Prediction based on standard substituent effects and data from similar compounds.	

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for **3-Fluorocatechol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100-3000	Medium	Aromatic C-H stretch
1600-1585	Medium	Aromatic C=C stretch
1500-1400	Medium	Aromatic C=C stretch
1300-1200	Strong	C-O stretch (phenol)
1250-1000	Strong	C-F stretch
Data is based on characteristic absorption regions for fluorophenols. [2] [3] [4] [5]		

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **3-Fluorocatechol**

m/z	Relative Intensity (%)	Assignment
128	100	[M] ⁺ (Molecular Ion)
Source: NIST Mass Spectrometry Data Center		

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: A sample of **3-Fluorocatechol** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

- Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - A standard proton experiment is run with a pulse angle of 30-45 degrees.
 - The spectral width is set to cover the range of approximately -2 to 12 ppm.
 - An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are used.
 - Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled carbon experiment is performed.
 - The spectral width is set to cover the range of approximately 0 to 200 ppm.
 - A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

FT-IR Spectroscopy Protocol (KBr Pellet Method):

- Sample Preparation:
 - Approximately 1-2 mg of **3-Fluorocatechol** is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - The homogenous mixture is then transferred to a pellet press.
- Pellet Formation: A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The KBr pellet containing the sample is placed in the sample holder of an FT-IR spectrometer.
 - The spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} , with a resolution of 4 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

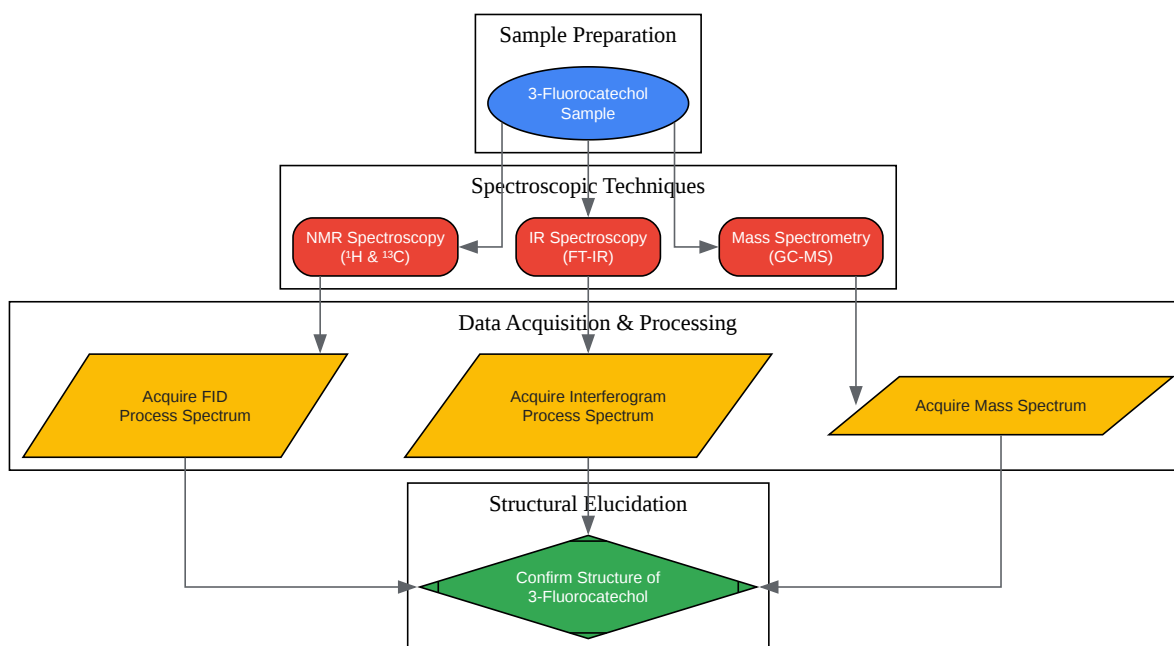
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- Sample Preparation: A dilute solution of **3-Fluorocatechol** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- Gas Chromatography:
 - A small volume of the sample solution (e.g., 1 μL) is injected into the GC inlet, which is heated to ensure rapid volatilization.
 - The sample is separated on a capillary column (e.g., a 30 m column with a non-polar stationary phase).
 - The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components. Helium is typically used as the carrier gas.
- Mass Spectrometry:

- As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
- Electron ionization is performed at a standard energy of 70 eV.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- A mass spectrum is recorded for the peak corresponding to **3-Fluorocatechol**.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **3-Fluorocatechol** is illustrated in the diagram below.



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Caption: General workflow for spectroscopic analysis.

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